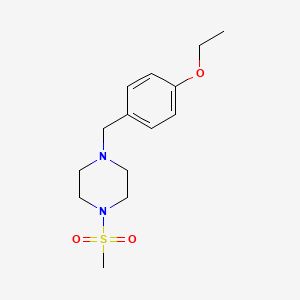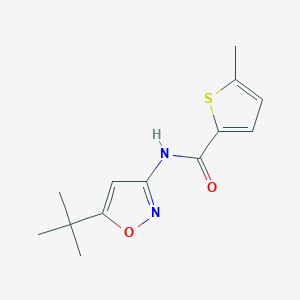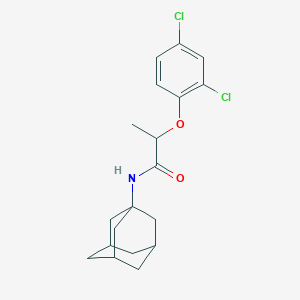![molecular formula C23H25NO4 B4936040 N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide, also known as DMHPN, is a synthetic compound that has recently gained attention in scientific research. This compound is a member of the naphthylmethylindoles family and is structurally similar to other synthetic cannabinoids. However, DMHPN has unique properties that make it a promising compound for various applications in scientific research.
Wirkmechanismus
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide exerts its effects by binding to the cannabinoid receptors CB1 and CB2. This binding activates various signaling pathways, including the G-protein signaling pathway and the MAPK/ERK pathway. These pathways are involved in various physiological processes, including inflammation, apoptosis, and cell proliferation. N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has been shown to modulate these pathways in a dose-dependent manner, indicating that it has a specific mechanism of action.
Biochemical and Physiological Effects
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and neuroprotective effects, indicating that it may have potential therapeutic applications for various diseases, including Alzheimer's disease and Parkinson's disease. N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has also been shown to have analgesic effects, indicating that it may have potential applications as a pain reliever.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has a specific mechanism of action and can be used to investigate the endocannabinoid system. However, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids. It also has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide. One direction is to investigate its potential therapeutic applications for various diseases. Another direction is to investigate its effects on other physiological processes, including immune function and metabolism. Additionally, further research is needed to optimize the synthesis of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide and to develop new derivatives with improved properties. Overall, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide is a promising compound for various applications in scientific research and has the potential to lead to new discoveries in the field of cannabinoid research.
Synthesemethoden
The synthesis of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide involves a multi-step process that includes the reaction of 2-hydroxy-1-naphthaldehyde with 3,4-dimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with butanoyl chloride to produce N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide. This synthesis method has been optimized to achieve high yields and purity of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide.
Wissenschaftliche Forschungsanwendungen
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has been shown to have various applications in scientific research. One of the most promising applications is its use as a tool for studying the endocannabinoid system. N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has been shown to interact with the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes, including pain sensation, appetite regulation, and immune function. N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide can be used to investigate the role of these receptors in these processes and to develop new drugs that target these receptors.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-4-7-21(26)24-23(16-11-13-19(27-2)20(14-16)28-3)22-17-9-6-5-8-15(17)10-12-18(22)25/h5-6,8-14,23,25H,4,7H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAODKXWJARJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4935968.png)
amino]benzamide](/img/structure/B4935983.png)
![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)


![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)



![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)

![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)